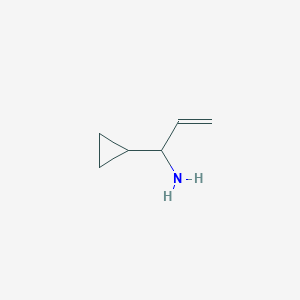

1-Cyclopropylprop-2-en-1-amine

Description

BenchChem offers high-quality 1-Cyclopropylprop-2-en-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropylprop-2-en-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylprop-2-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-2-6(7)5-3-4-5/h2,5-6H,1,3-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJOLIFQYQAYFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601302308 | |

| Record name | α-Ethenylcyclopropanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160786-00-4 | |

| Record name | α-Ethenylcyclopropanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160786-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Ethenylcyclopropanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-Cyclopropylprop-2-en-1-amine

An In-depth Technical Guide to the Synthesis of 1-Cyclopropylprop-2-en-1-amine

Abstract

1-Cyclopropylprop-2-en-1-amine is a valuable synthetic intermediate characterized by the unique combination of a strained cyclopropyl ring and a reactive allylic amine moiety. This juxtaposition of functionalities makes it an attractive building block for the development of novel chemical entities in medicinal chemistry and materials science. The cyclopropyl group is often employed as a bioisostere for phenyl rings or gem-dimethyl groups, offering improved metabolic stability and conformational rigidity, while the allylic amine provides a versatile handle for further chemical transformations. This guide provides a comprehensive overview of robust and scalable synthetic strategies for the preparation of 1-cyclopropylprop-2-en-1-amine, grounded in established chemical principles and supported by relevant literature. The methodologies discussed are designed to be adaptable for both small-scale research and larger-scale production, with a focus on causality, procedural detail, and strategic considerations for researchers and drug development professionals.

Introduction: Strategic Importance and Retrosynthetic Analysis

The synthesis of substituted cyclopropylamines is a topic of significant interest in pharmaceutical and agrochemical research.[1][2] These motifs are present in a range of biologically active compounds.[3] The title compound, 1-cyclopropylprop-2-en-1-amine, combines this privileged scaffold with an allylamine, a versatile functional group for C-N and C-C bond-forming reactions.[4] A logical retrosynthetic analysis reveals several viable pathways originating from common starting materials, primarily cyclopropane-derived aldehydes or ketones.

The primary disconnection strategies hinge on the formation of the C1-N bond or the C1-C2 (allyl) bond at a late stage. This leads to three principal synthetic approaches:

-

Nucleophilic Addition to an Imine: Formation of the C1-allyl bond by adding an allyl organometallic reagent to an imine derived from cyclopropanecarboxaldehyde.

-

Reductive Amination of a Ketone: Formation of the C1-N bond by reductive amination of a pre-formed cyclopropyl allyl ketone.

-

Functional Group Interconversion from a Propargyl Precursor: Synthesis of a propargyl amine followed by stereoselective reduction of the alkyne to an alkene.

The following diagram illustrates these primary retrosynthetic disconnections.

Caption: Workflow for the nucleophilic addition strategy.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Cyclopropanecarboxaldehyde | 70.09 | 3.50 g | 50.0 | 1.0 |

| Ammonia solution | 17.03 | ~29.4 mL | ~250 | 5.0 |

| (7.0 M in MeOH) | ||||

| Allylmagnesium bromide | 145.31 | 60.0 mL | 60.0 | 1.2 |

| (1.0 M in Et₂O) | ||||

| Anhydrous THF | - | 200 mL | - | - |

| Sat. aq. NH₄Cl | - | 100 mL | - | - |

| Diethyl ether (Et₂O) | - | 300 mL | - | - |

| 1 M HCl | - | As needed | - | - |

| 2 M NaOH | - | As needed | - | - |

Procedure:

-

Reaction Setup: A 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. The flask is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Imine Formation: Anhydrous tetrahydrofuran (THF, 100 mL) and cyclopropanecarboxaldehyde (3.50 g, 50.0 mmol) are added to the flask. The solution is cooled to 0 °C in an ice bath. A solution of ammonia in methanol (7.0 M, ~29.4 mL, 250 mmol) is added dropwise over 20 minutes. The mixture is stirred at 0 °C for 1 hour to facilitate the formation of the aldimine.

-

Grignard Addition: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. Allylmagnesium bromide (1.0 M solution in diethyl ether, 60.0 mL, 60.0 mmol) is added dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Warming and Quenching: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight (approx. 16 hours).

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 100 mL).

-

Purification: The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude amine is purified by distillation or flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol with 1% triethylamine) to yield the pure product.

Key Considerations

-

Anhydrous Conditions: Organometallic reagents are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Temperature Control: The addition of the Grignard reagent is exothermic. Maintaining a low temperature (-78 °C) is crucial to prevent side reactions, such as enolization of the imine or Wurtz coupling of the Grignard reagent.

-

Imine Stability: N-Unsubstituted imines can be prone to polymerization or hydrolysis. Using a slight excess of ammonia and generating the imine in situ immediately prior to use mitigates this instability. For more controlled or asymmetric syntheses, using a removable chiral auxiliary (e.g., (R)- or (S)-α-phenylethylamine) to form a chiral imine is a common strategy.

Synthetic Strategy 2: Reductive Amination of Cyclopropyl Allyl Ketone

Reductive amination is a cornerstone of amine synthesis, valued for its operational simplicity and broad substrate scope. This pathway involves the reaction of cyclopropyl allyl ketone with an ammonia source to form an intermediate imine or enamine, which is then reduced in the same pot to the desired amine.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of ammonia on the ketone carbonyl, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is in equilibrium with its enamine tautomer. A reducing agent, chosen for its compatibility with the reaction pH, then reduces the C=N double bond. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), which is effective under mildly acidic conditions that favor iminium ion formation, or sodium triacetoxyborohydride (NaBH(OAc)₃), which is milder and can be used in non-protic solvents. Catalytic hydrogenation over a metal catalyst (e.g., Pd/C, Raney Ni) is another powerful option.

Experimental Protocol

Step 1: Synthesis of Cyclopropyl Allyl Ketone (Not Detailed) This intermediate can be prepared via several methods, such as the acylation of an allyl organometallic reagent with cyclopropanecarbonyl chloride or the α-allylation of cyclopropyl methyl ketone.

Step 2: Reductive Amination

Caption: Workflow for the reductive amination strategy.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Cyclopropyl Allyl Ketone | 110.15 | 5.51 g | 50.0 | 1.0 |

| Ammonium Acetate | 77.08 | 19.3 g | 250 | 5.0 |

| Sodium Cyanoborohydride | 62.84 | 3.45 g | 55.0 | 1.1 |

| Methanol (MeOH) | - | 250 mL | - | - |

| 2 M NaOH | - | As needed | - | - |

| Dichloromethane (DCM) | - | 300 mL | - | - |

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask, add cyclopropyl allyl ketone (5.51 g, 50.0 mmol), ammonium acetate (19.3 g, 250 mmol), and methanol (250 mL). Stir the mixture at room temperature until all solids are dissolved.

-

pH Adjustment: Adjust the pH of the solution to between 6 and 7 by the dropwise addition of glacial acetic acid. The slightly acidic medium is optimal for iminium ion formation without causing significant hydrolysis.

-

Reduction: Add sodium cyanoborohydride (3.45 g, 55.0 mmol) portion-wise over 15 minutes. Caution: NaBH₃CN is highly toxic and can release HCN gas upon contact with strong acid. The reaction should be performed in a well-ventilated fume hood.

-

Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the starting ketone is consumed, carefully add 2 M aqueous NaOH solution to the flask at 0 °C until the pH is >11 to decompose any remaining reducing agent and neutralize the ammonium acetate.

-

Extraction and Purification: Remove most of the methanol under reduced pressure. Extract the remaining aqueous residue with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to give the crude amine. Purify as described in Strategy 1.

Key Considerations

-

Choice of Reagents: The combination of ammonium acetate as the ammonia source and NaBH₃CN as the reductant is a classic and reliable method. The large excess of ammonium acetate helps drive the equilibrium towards imine formation.

-

Safety: Due to the toxicity of cyanoborohydride, alternative reducing agents like sodium triacetoxyborohydride or catalytic hydrogenation are often preferred in industrial settings. * Over-alkylation: The primary amine product can potentially react with the starting ketone to form a secondary amine. Using a large excess of the ammonia source minimizes this side reaction.

Concluding Remarks

The synthesis of 1-cyclopropylprop-2-en-1-amine can be effectively achieved through several established synthetic methodologies. The choice between nucleophilic addition to an imine and reductive amination of a ketone will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents. The nucleophilic addition route offers a highly convergent synthesis, while reductive amination provides a robust and operationally simple alternative. Both methods are grounded in fundamental principles of organic chemistry and can be adapted and optimized to meet the specific needs of research and development professionals. Further exploration could involve developing asymmetric variants of these routes to access enantiomerically pure forms of the target amine, which would be of significant value in the synthesis of chiral pharmaceuticals.

References

- Johnson, F. A., & Miller, R. E. (1974). U.S. Patent No. US3847985A.

-

Walczak, M. A. (2013). Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Pennsylvania, Scholarly Commons. [Link] [5]6. ResearchGate. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link] [6]7. Fünfschilling, P. C., et al. (2021). U.S. Patent Application No. US20210395185A1. Google Patents. 8. Serra, S., & Fuganti, C. (2009). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Green Chemistry, 11(11), 1889-1891. [Link] [3]9. Organic Chemistry Portal. (n.d.). Allylic amine synthesis by C-C coupling. [Link] [4]10. Guranowski, A., & Szymoniak, J. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules, 27(20), 7047. [Link]

Sources

- 1. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]

- 3. pure.mpg.de [pure.mpg.de]

- 4. Allylic amine synthesis by C-C coupling [organic-chemistry.org]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. researchgate.net [researchgate.net]

1-Cyclopropylprop-2-en-1-amine chemical properties

Chemical Properties, Asymmetric Synthesis, and Pharmacological Applications

Executive Summary

1-Cyclopropylprop-2-en-1-amine (also known as

-

Bioisosterism: It acts as a rigid, metabolically distinct lipophilic spacer, often replacing flexible alkyl chains or gem-dimethyl groups to improve potency and selectivity.

-

Metabolic Modulation: The cyclopropyl moiety is a known "suicide substrate" motif for Cytochrome P450 enzymes, capable of mechanism-based inactivation via radical ring-opening, a property utilized to boost the half-life of co-administered drugs or study enzyme active sites.

This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical profile, a validated asymmetric synthesis protocol using the Ellman auxiliary, and its mechanistic interactions with metabolic enzymes.

Physicochemical Profile

The following data consolidates experimental and predicted properties essential for handling and formulation.

| Property | Value / Description | Context |

| IUPAC Name | 1-Cyclopropylprop-2-en-1-amine | Systematic nomenclature |

| CAS Number | 1160786-00-4 (Racemic)1269825-05-9 (R-HCl salt) | Key for procurement |

| Molecular Formula | C | MW: 97.16 g/mol |

| Appearance | Colorless to pale yellow liquid | Volatile, amine-like odor |

| Boiling Point | ~135–140 °C (Predicted) | Higher than cyclopropylamine (50°C) due to MW |

| Density | 0.84 – 0.88 g/cm³ | Typical for aliphatic amines |

| pKa (Conjugate Acid) | 8.9 – 9.2 (Predicted) | Slightly lower than cyclopropylamine (9.[1][2][3][4][5][6][7][8][9][10]1) due to the electron-withdrawing allyl group |

| LogP | ~1.2 | Moderate lipophilicity; crosses BBB readily |

| Solubility | Miscible in EtOH, DMSO, DCM | Limited water solubility as free base; highly soluble as HCl salt |

Strategic Synthesis: Asymmetric Ellman Protocol

For drug development applications, enantiopurity is non-negotiable. The most robust route to chiral 1-cyclopropylprop-2-en-1-amine is the diastereoselective addition of vinyl organometallics to N-tert-butanesulfinyl imines (Ellman’s Auxiliary).

Reaction Logic & Causality

-

Chiral Auxiliary: (R)-tert-butanesulfinamide is selected because the bulky tert-butyl group directs the nucleophilic attack of the Grignard reagent to a specific face of the imine (Re-face or Si-face), ensuring high diastereomeric excess (de).

-

Lewis Acid (Ti(OEt)

): Essential for the condensation step. It acts as a water scavenger and activates the carbonyl, driving the equilibrium toward the imine. -

Grignard Reagent: Vinylmagnesium bromide introduces the allyl functionality. The rigid cyclic transition state (Zimmerman-Traxler model) controlled by magnesium coordination ensures stereocontrol.

Detailed Experimental Protocol

Target: (1R)-1-Cyclopropylprop-2-en-1-amine Hydrochloride

Step 1: Condensation (Imine Formation)

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) under N

. -

Reagents: Charge with (R)-tert-butanesulfinamide (10.0 mmol) and cyclopropanecarbaldehyde (11.0 mmol, 1.1 equiv).

-

Solvent: Add anhydrous THF (50 mL).

-

Catalyst: Add Ti(OEt)

(20.0 mmol, 2.0 equiv) dropwise. Caution: Exothermic. -

Reaction: Stir at ambient temperature for 16–24 hours. Monitor by TLC (EtOAc/Hexanes).

-

Workup: Quench with saturated brine (20 mL) while stirring vigorously. The Ti salts will precipitate as a white solid. Filter through a Celite pad. Dry the filtrate (Na

SO -

Purification: Flash chromatography (SiO

, Hexanes/EtOAc) yields the N-sulfinyl imine.

Step 2: Diastereoselective Addition

-

Setup: Flame-dry a 100 mL RBF under N

. Dissolve the N-sulfinyl imine (5.0 mmol) in anhydrous DCM (25 mL). Cool to -78 °C. -

Addition: Add Vinylmagnesium bromide (1.0 M in THF, 10.0 mmol, 2.0 equiv) dropwise over 20 mins. The low temperature is critical to maximize diastereoselectivity (

> 95:5). -

Reaction: Stir at -78 °C for 4 hours, then allow to warm slowly to room temperature overnight.

-

Quench: Add saturated NH

Cl solution dropwise at 0 °C. -

Isolation: Extract with EtOAc (3x). Dry organic layers (MgSO

) and concentrate. -

Purification: Isolate the major diastereomer (sulfinamide intermediate) via column chromatography.

Step 3: Deprotection (Cleavage)

-

Reaction: Dissolve the pure sulfinamide in MeOH (10 mL). Add 4M HCl in Dioxane (2.0 equiv).

-

Time: Stir for 1 hour at room temperature. The sulfinyl group is cleaved, yielding the amine hydrochloride and methyl sulfinate ester.

-

Isolation: Concentrate to dryness. Triturate the solid with Et

O to remove sulfur byproducts. -

Yield: (1R)-1-Cyclopropylprop-2-en-1-amine HCl is obtained as a white, hygroscopic solid.

Synthetic Workflow Diagram

Caption: Asymmetric synthesis of (1R)-1-Cyclopropylprop-2-en-1-amine via Ellman auxiliary.

Mechanistic Pharmacology: CYP450 Inactivation

The cyclopropylamine moiety is a classic "mechanism-based inhibitor" (MBI) or suicide substrate for cytochrome P450 enzymes.[9] Understanding this mechanism is vital for drug safety profiles to predict Drug-Drug Interactions (DDIs).

Mechanism of Action[5][7][11]

-

Single Electron Transfer (SET): The P450 heme iron (Fe

=O) abstracts an electron from the amine nitrogen, forming an aminium radical cation. -

Ring Opening: The strain in the cyclopropyl ring (~27.5 kcal/mol), combined with the instability of the radical cation, triggers a rapid ring opening. This generates a highly reactive carbon-centered radical on the methylene group.

-

Covalent Adduct Formation: This carbon radical attacks the heme porphyrin ring (alkylation), irreversibly destroying the enzyme's catalytic capability.

This pathway differs from standard metabolic hydroxylation and is the reason cyclopropylamines are often used as probes to distinguish SET mechanisms from Hydrogen Atom Transfer (HAT) mechanisms.

P450 Inactivation Pathway[5][7][11]

Caption: Mechanism-based inactivation of CYP450 by cyclopropylamine radical ring opening.[6][7]

Medicinal Chemistry Applications

Bioisosteric Replacement

1-Cyclopropylprop-2-en-1-amine is frequently used to replace:

-

Gem-dimethyl groups: The cyclopropyl ring mimics the steric bulk of a gem-dimethyl group but with restricted conformation, potentially locking the molecule in a bioactive pose.

-

Alkenes: The

-character of the cyclopropane bonds (banana bonds) can mimic the electronic properties of an alkene without the metabolic susceptibility to epoxidation.

Fragment-Based Drug Design (FBDD)

The molecule serves as a high-quality "fragment" due to its low molecular weight (<150 Da) and high ligand efficiency. The allyl group provides a versatile handle for further functionalization via:

-

Olefin Metathesis: Ring-closing metathesis to form macrocycles.

-

Heck/Suzuki Coupling: Palladium-catalyzed coupling to aryl halides to expand the core scaffold.

Safety Considerations

While useful, the suicide inhibition potential requires careful screening. If the target drug is intended for chronic use, the cyclopropylamine moiety might lead to time-dependent inhibition (TDI) of CYP450s, necessitating structural modification (e.g., fluorination of the ring) to block the radical formation.

References

-

Ellman, J. A., et al. (1997).[10] Asymmetric Synthesis of Amines via tert-Butanesulfinamides. Journal of the American Chemical Society.[10][11] Link

-

Hanzlik, R. P., & Tullman, R. H. (1982).[12][7] Suicide inactivation of cytochrome P-450 by cyclopropylamines.[9] Evidence for cation-radical intermediates. Journal of the American Chemical Society.[10][11] Link

-

Wimalasena, K., et al. (2007). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism. Frontiers in Pharmacology. Link

-

ChemicalBook. (2024). 1-Cyclopropylprop-2-en-1-amine HCl Product Properties. Link

-

BenchChem. (2025).[13] Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes: Protocols. Link

Sources

- 1. 1-cyclopropylprop-2-en-1-ol 95% | CAS: 24897-34-5 | AChemBlock [achemblock.com]

- 2. 2-[1-(pent-1-en-1-yl)cyclopropyl]propan-2-amine | 2229656-69-1 [sigmaaldrich.com]

- 3. 1-Cyclopropylprop-2-en-1-one | C6H8O | CID 534954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Cyclopropylprop-2-en-1-ol | C6H10O | CID 12774540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Cyclopropylprop-2-en-1-one | C6H8O | CID 534954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lib.ysu.am [lib.ysu.am]

- 9. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

IUPAC name for 1-Cyclopropylprop-2-en-1-amine.

An In-Depth Technical Guide to 1-Cyclopropylprop-2-en-1-amine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-cyclopropylprop-2-en-1-amine, a novel molecular scaffold combining the structurally unique cyclopropyl group with a reactive allylic amine moiety. While specific literature on this exact compound is sparse, this document synthesizes established chemical principles and data from analogous structures to present its nomenclature, physicochemical properties, and potential applications. A detailed, field-proven synthetic protocol via reductive amination is provided, alongside a discussion of its strategic value in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising building block for the creation of next-generation therapeutics.

Introduction: A Scaffold of Strategic Importance

The confluence of a cyclopropyl ring and an allylic amine within a single, low-molecular-weight molecule presents a compelling scaffold for drug discovery. The cyclopropyl group is a well-established bioisostere for various functional groups, often introduced to enhance metabolic stability, modulate lipophilicity, and improve ligand-receptor binding interactions by constraining conformational flexibility.[1][2] The allylic amine motif is also a crucial structural component in numerous biologically active agents and serves as a versatile synthetic handle for further molecular elaboration.[3][4] 1-Cyclopropylprop-2-en-1-amine therefore represents a valuable, yet underexplored, building block with significant potential for generating novel chemical entities with desirable pharmacological profiles.

IUPAC Nomenclature and Physicochemical Properties

The formal name for the compound is 1-cyclopropylprop-2-en-1-amine . This nomenclature identifies a three-carbon (prop) chain with a double bond starting at position 2 (-2-en) and an amine group at position 1 (-1-amine). A cyclopropyl substituent is also located at position 1.

Structural and Chemical Data

| Property | Value (Predicted/Estimated) | Source |

| IUPAC Name | 1-Cyclopropylprop-2-en-1-amine | IUPAC Nomenclature Rules |

| Synonyms | 1-Amino-1-cyclopropyl-2-propene | |

| Molecular Formula | C₆H₁₁N | |

| Molecular Weight | 97.16 g/mol | |

| CAS Number | Not available | |

| Canonical SMILES | C=CC(N)C1CC1 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| LogP (Predicted) | 1.2-1.5 | |

| pKa (Predicted) | 9.5 ± 0.5 (for the conjugate acid) |

Synthesis and Experimental Protocols

As dedicated synthesis routes for 1-cyclopropylprop-2-en-1-amine are not prominently published, a robust and highly effective method is proposed via the reductive amination of its corresponding ketone, 1-cyclopropylprop-2-en-1-one. This approach is one of the most widely utilized reactions in medicinal chemistry for amine synthesis due to its high efficiency and broad substrate scope.[5]

Proposed Synthetic Pathway: Reductive Amination

The conversion proceeds in two conceptual steps within a one-pot reaction: the formation of an intermediate imine from the ketone and an amine source (ammonia), followed by its immediate reduction to the target primary amine. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice as they are mild enough to selectively reduce the imine in the presence of the starting ketone.[5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 1-Cyclopropylprop-2-en-1-amine: A Novel Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-cyclopropylprop-2-en-1-amine, a novel chemical entity with significant potential in medicinal chemistry and synthetic applications. While a specific CAS number for this compound is not publicly registered, this document delves into its structural significance, proposed synthetic methodologies, predicted physicochemical properties, and potential applications, particularly in the realm of drug development. The guide is structured to offer not just data, but also a rationale for the scientific interest in this molecule, grounded in the established roles of its constituent cyclopropyl and allylic amine moieties.

Introduction: The Strategic Combination of Cyclopropyl and Allylic Amine Motifs

The molecular architecture of 1-cyclopropylprop-2-en-1-amine marries two functionalities of high value in contemporary drug design: the cyclopropyl ring and the allylic amine. The cyclopropyl group is a "bioisostere" often used to replace gem-dimethyl or other small alkyl groups, imparting a unique set of properties to a molecule.[1][2] Its rigid, three-membered ring structure can enforce specific conformations, which is crucial for precise binding to biological targets.[3] Furthermore, the cyclopropyl moiety is known to enhance metabolic stability by protecting adjacent positions from oxidative degradation by cytochrome P450 enzymes.

The allylic amine fragment, on the other hand, is a versatile functional group that can participate in a variety of chemical transformations and is a common feature in many biologically active compounds.[4] The presence of the double bond provides a site for further functionalization, while the amine group can act as a hydrogen bond donor and acceptor, or as a basic center, all of which are critical for molecular recognition and pharmacokinetic properties. The combination of these two groups in 1-cyclopropylprop-2-en-1-amine suggests a scaffold with promising characteristics for the development of novel therapeutics.

Proposed Synthetic Strategies

Given the absence of a documented synthesis for 1-cyclopropylprop-2-en-1-amine, this section outlines plausible and efficient synthetic routes based on established methodologies for the synthesis of similar chiral and non-chiral cyclopropyl and allylic amines.

Retrosynthetic Analysis

A logical retrosynthetic approach to 1-cyclopropylprop-2-en-1-amine would involve the formation of the C-N bond as a key step. This could be achieved through the amination of a suitable electrophile or the addition of an organometallic reagent to an imine.

Caption: Retrosynthetic pathways for 1-cyclopropylprop-2-en-1-amine.

Synthesis via Nucleophilic Addition to an Imine

A robust method for the synthesis of amines is the addition of an organometallic reagent to an imine. In this case, the addition of a vinyl Grignard or vinyl lithium reagent to an imine derived from cyclopropanecarboxaldehyde would yield the target compound.

Experimental Protocol:

-

Imine Formation:

-

To a solution of cyclopropanecarboxaldehyde in a suitable solvent (e.g., toluene), add one equivalent of a primary amine (e.g., benzylamine, for later deprotection) and a catalytic amount of an acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture under reflux with a Dean-Stark apparatus to remove water and drive the reaction to completion.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure to obtain the crude imine, which can be used directly in the next step.

-

-

Nucleophilic Addition:

-

Prepare a solution of the crude imine in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of vinylmagnesium bromide or vinyllithium (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Deprotection (if necessary):

-

If a protecting group such as benzylamine was used, the resulting secondary amine can be deprotected by catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere) to yield the primary amine.

-

Synthesis via Allylic Amination

Transition metal-catalyzed allylic amination is a powerful method for the formation of C-N bonds.[5][6][7] This could involve the reaction of an activated derivative of 1-cyclopropylprop-2-en-1-ol with an amine source.

Experimental Protocol:

-

Synthesis of 1-Cyclopropylprop-2-en-1-ol:

-

This precursor can be synthesized by the addition of vinylmagnesium bromide to cyclopropanecarboxaldehyde.

-

-

Allylic Amination:

-

Activate the allylic alcohol, for example, by converting it to the corresponding carbonate or acetate.

-

In a reaction vessel under an inert atmosphere, dissolve the activated allylic alcohol in a suitable solvent (e.g., THF).

-

Add a palladium or iridium catalyst and a suitable ligand (e.g., a phosphine-based ligand).[5]

-

Add the amine source (e.g., ammonia or a protected amine equivalent).

-

Heat the reaction mixture and monitor its progress by TLC or GC-MS.

-

Upon completion, perform an aqueous workup, extract the product, and purify by column chromatography.

-

Caption: Proposed workflow for synthesis via allylic amination.

Physicochemical and Spectroscopic Properties

While experimental data is not available, the physicochemical and spectroscopic properties of 1-cyclopropylprop-2-en-1-amine can be predicted based on its structure.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₆H₁₁N |

| Molecular Weight | 97.16 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated 110-130 °C |

| Solubility | Soluble in most organic solvents, slightly soluble in water |

| pKa | Estimated 9-10 (for the protonated amine) |

Spectroscopic Characterization:

-

¹H NMR:

-

Cyclopropyl protons: A complex multiplet in the upfield region (approx. 0.2-1.0 ppm).

-

Methine proton (CH-N): A multiplet around 3.0-3.5 ppm.

-

Vinyl protons: Three distinct multiplets in the region of 5.0-6.0 ppm, showing characteristic cis and trans couplings.

-

Amine protons (NH₂): A broad singlet that can exchange with D₂O, its chemical shift will be concentration and solvent dependent (typically 1.0-3.0 ppm).

-

-

¹³C NMR:

-

Cyclopropyl carbons: Signals in the upfield region (approx. 5-20 ppm).

-

Methine carbon (C-N): A signal around 50-60 ppm.

-

Vinyl carbons: Two signals in the downfield region (approx. 115-140 ppm).

-

-

IR Spectroscopy:

-

N-H stretch: A medium to weak absorption in the region of 3300-3500 cm⁻¹ (a doublet for a primary amine).

-

C=C stretch: A medium absorption around 1640-1680 cm⁻¹.

-

C-N stretch: A medium absorption around 1020-1250 cm⁻¹.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak at m/z = 97.

-

Fragmentation: Expect loss of small neutral molecules and characteristic fragmentation of the cyclopropyl and allyl groups.

-

Applications in Drug Development and Medicinal Chemistry

The unique structural features of 1-cyclopropylprop-2-en-1-amine make it a promising scaffold for the development of novel therapeutic agents.

-

Enzyme Inhibition: Cyclopropylamines are known to be mechanism-based inhibitors of monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1).[3] The amine functionality can interact with the active site of these enzymes, leading to irreversible inhibition. This makes 1-cyclopropylprop-2-en-1-amine a candidate for the development of new antidepressants or anticancer agents.

-

Neurological Disorders: The cyclopropylamine moiety is present in drugs targeting the central nervous system.[2] The rigid conformation imparted by the cyclopropyl group can lead to higher selectivity for specific receptor subtypes.

-

Antiviral and Antimicrobial Agents: The incorporation of cyclopropane rings has been a successful strategy in the development of antiviral (e.g., Simeprevir for Hepatitis C) and antibacterial (e.g., Ciprofloxacin) drugs.

-

Synthetic Building Block: The allylic double bond provides a handle for further chemical modifications, such as Heck coupling, metathesis, or epoxidation, allowing for the rapid generation of a library of diverse compounds for high-throughput screening.

Caption: Relationship between the structural properties and potential applications.

Safety and Handling

Based on the properties of related compounds such as cyclopropylamine, 1-cyclopropylprop-2-en-1-amine should be handled with care.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Flammability: The compound is likely to be a flammable liquid. Keep away from open flames and sources of ignition.

-

Toxicity: Amines can be corrosive and cause skin and eye irritation or burns. Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water. It may be harmful if swallowed.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

1-Cyclopropylprop-2-en-1-amine represents a promising, yet underexplored, chemical scaffold. The strategic combination of a metabolically robust and conformationally rigid cyclopropyl group with a synthetically versatile allylic amine function makes it an attractive starting point for the design of novel small molecule therapeutics. This guide has provided a theoretical framework for its synthesis, predicted its key properties, and outlined its potential in drug discovery. Further experimental investigation into the synthesis and biological evaluation of this compound and its derivatives is highly warranted.

References

-

Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 8(4), 1000230.[1]

-

Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

-

Denolf, B., Mangelinckx, S., Törnroos, K. W., & De Kimpe, N. (2007). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters, 9(2), 187–190.[9]

-

BenchChem. (2025). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.[3]

-

Denolf, B., Mangelinckx, S., Törnroos, K. W., & De Kimpe, N. (2007). Diastereoselective Synthesis of Cyclopropylamines. Synfacts, 2007(7), 0739-0739.[10]

-

Georganics. (2021). Cyclopropylamine – general description and application. Retrieved from [Link][8]

-

Chemistry LibreTexts. (2021). 4.1: Allylic Substitution Reactions.[5]

-

Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from [Link][6]

- Wender, P. A., & Miller, B. L. (1993). Transition Metal Catalyzed Cycloadditions: The [4+4] Cycloaddition of Vinylcyclopropanes and Dienes. Journal of the American Chemical Society, 115(23), 10738-10739.

- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.

- Li, M., Jin, Y., Chen, Y., Wu, W., & Jiang, H. (2023). Palladium-Catalyzed Intermolecular Oxidative Amination of Unactivated Olefins with Primary Aliphatic Amines. Journal of the American Chemical Society, 145(17), 9448–9453.

-

Cheng, Q., Chen, J., Lin, S., & Ritter, T. (2020). Allylic Amination of Alkenes with Iminothianthrenes to Afford Alkyl Allylamines. Journal of the American Chemical Society, 142(40), 17287–17293.[11]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Hartwig, J. F. (2010).

- Nicolaou, K. C., & Sorensen, E. J. (1996).

-

Wipf, P., & Maciejewski, J. P. (2014). Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres. Accounts of chemical research, 47(9), 2824–2836.[4]

-

Singh, A., & Kumar, V. (2023). Rhodium-catalyzed allylic amination reactions: Recent advances. Tetrahedron, 149, 133745.[7]

-

de Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (2004). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Arkivoc, 2004(7), 29-38.[12]

-

Organic Chemistry Portal. (n.d.). Allylic amine synthesis by C-C coupling. Retrieved from [Link][13]

-

Lin, S., & Baran, P. S. (2021). Electrochemical Synthesis of Allylic Amines from Terminal Alkenes and Secondary Amines. Journal of the American Chemical Society, 143(50), 21312–21318.[14]

-

Goldberg, K. I., & Sanford, M. S. (2022). Allylic Amination of Pd(II)-Allyl Complexes via High-Valent Pd Intermediates. Organometallics, 41(14), 1845–1855.[15]

-

Faler, C. A., Cao, B., & Joullié, M. M. (2005). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. Heterocycles, 66(1), 57.[16]

-

Xu, W. G., Xu, L. J., & Zhang, Q. L. (2023). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Chemical Communications, 59(63), 9579-9582.[17]

Sources

- 1. longdom.org [longdom.org]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Cyclopropylamine - general description and application [georganics.sk]

- 9. Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 11. Allylic Amination of Alkenes with Iminothianthrenes to Afford Alkyl Allylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Allylic amine synthesis by C-C coupling [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. RSC - Page load error [pubs.rsc.org]

The Enigmatic Potential of Cyclopropylamines: A Deep Dive into the Biological Activity of 1-Cyclopropylprop-2-en-1-amine and its Congeners

Abstract

The cyclopropylamine moiety is a recurring structural motif in a diverse array of biologically active compounds, conferring unique conformational constraints and metabolic stability. This technical guide delves into the significant biological activities associated with this class of molecules, with a specific focus on the potential profile of 1-Cyclopropylprop-2-en-1-amine. While direct studies on this specific molecule are not extensively documented in publicly available literature, a wealth of information on its close analogs provides a strong foundation for predicting its biological behavior. The primary focus of this guide will be the well-established role of cyclopropylamines as potent inhibitors of monoamine oxidases (MAO), a class of enzymes critical in neurotransmitter metabolism. We will explore the intricate mechanism of action, structure-activity relationships, and the therapeutic implications of these findings for researchers, scientists, and drug development professionals.

Introduction: The Allure of the Three-Membered Ring

The cyclopropane ring, with its inherent strain and unique electronic properties, has long captivated the interest of medicinal chemists.[1][2] Its incorporation into small molecules can profoundly influence their pharmacological profiles by:

-

Imposing Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for a biological target.[2][3]

-

Enhancing Metabolic Stability: The cyclopropyl group can block sites susceptible to oxidative metabolism, thereby improving the pharmacokinetic properties of a drug candidate.[3]

-

Serving as a Bioisostere: It can act as a bioisosteric replacement for other chemical groups, such as double bonds or gem-dimethyl groups, to fine-tune the physicochemical and pharmacological properties of a lead compound.[3][4]

Cyclopropylamines, in particular, have emerged as a privileged scaffold in the design of enzyme inhibitors and other therapeutic agents.[1][5] This guide will provide a comprehensive overview of their biological activities, with a central focus on their interaction with monoamine oxidases.

The Primary Target: Monoamine Oxidase (MAO) Inhibition

The most extensively documented biological activity of cyclopropylamines is their ability to inhibit monoamine oxidases (MAO-A and MAO-B).[6][7][8] These enzymes are responsible for the oxidative deamination of key neurotransmitters such as serotonin, dopamine, and norepinephrine, as well as other biogenic amines.[9] Inhibition of MAO enzymes leads to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of depression and other neurological disorders.[9][10]

Mechanism of Irreversible Inhibition: A Tale of Flavin Adducts

Cyclopropylamines are often mechanism-based inhibitors, also known as "suicide substrates," of MAO.[6][11] The inactivation process involves a series of steps that result in the formation of a covalent bond between the inhibitor and the flavin adenine dinucleotide (FAD) cofactor of the enzyme.[9][11]

The proposed mechanism involves:

-

Oxidation of the Amine: The amine group of the cyclopropylamine is oxidized by the FAD cofactor, leading to the formation of a cyclopropyliminium ion intermediate.[8]

-

Ring Opening: The highly strained cyclopropyl ring of the intermediate undergoes a one-electron oxidation followed by ring scission.

-

Covalent Adduct Formation: The resulting reactive species then forms a stable, irreversible covalent adduct with the N5 position of the FAD cofactor, rendering the enzyme inactive.[11]

This mechanism-based inactivation is a hallmark of many cyclopropylamine-containing MAO inhibitors and is responsible for their potent and long-lasting effects.

Caption: Proposed mechanism of MAO inactivation by a cyclopropylamine.

Structure-Activity Relationships (SAR)

The inhibitory potency and selectivity of cyclopropylamines towards MAO-A and MAO-B are highly dependent on their substitution patterns. For instance, studies on cis-N-benzyl-2-methoxycyclopropylamine have shown it to be a potent and selective irreversible inhibitor of MAO-B, with an IC50 value of 5 nM, making it over 20-fold more effective than the well-known MAO inhibitor tranylcypromine.[6] This highlights the significant impact of substituents on the cyclopropyl ring and the amine group in determining the biological activity.

For 1-Cyclopropylprop-2-en-1-amine, the presence of the prop-2-en-1-amine side chain is expected to influence its binding affinity and selectivity for the MAO isoforms. The vinyl group could potentially engage in additional interactions within the active site of the enzyme, a hypothesis that warrants further investigation through molecular modeling and experimental validation.

Beyond MAO: Other Potential Biological Activities

While MAO inhibition is the most prominent activity, the cyclopropylamine scaffold has been explored for other therapeutic applications:

-

Antimicrobial and Antifungal Activity: Various amide derivatives containing a cyclopropane ring have been synthesized and evaluated for their antibacterial and antifungal properties.[4][12] Some of these compounds have shown moderate to excellent activity against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans.[12]

-

Antiviral and Anticancer Potential: The unique structural features of cyclopropylamines make them attractive candidates for the design of antiviral and anticancer agents.[1][5] The conformational constraint imposed by the cyclopropane ring can be exploited to design molecules that specifically target viral enzymes or cancer-related proteins.

-

Agrochemicals: Cyclopropylamine derivatives have also found applications in agriculture as herbicides, fungicides, and insecticides.[1]

Experimental Protocols for Assessing Biological Activity

To empirically determine the biological activity of 1-Cyclopropylprop-2-en-1-amine, a series of in vitro and in vivo assays would be necessary.

In Vitro MAO Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of 1-Cyclopropylprop-2-en-1-amine against MAO-A and MAO-B.

Methodology:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

-

Substrate: A suitable substrate for each enzyme, such as kynuramine for MAO-A and benzylamine for MAO-B.

-

Assay Principle: The assay measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed reaction, using a fluorometric probe such as Amplex Red.

-

Procedure: a. Prepare a series of dilutions of 1-Cyclopropylprop-2-en-1-amine. b. Pre-incubate the enzyme with the test compound for a specified time (e.g., 30 minutes) to allow for irreversible inhibition. c. Initiate the reaction by adding the substrate and the Amplex Red reagent. d. Measure the fluorescence intensity over time using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the in vitro MAO inhibition assay.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of 1-Cyclopropylprop-2-en-1-amine against various bacterial and fungal strains.

Methodology:

-

Microorganisms: A panel of clinically relevant bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans) strains.

-

Method: Broth microdilution method according to CLSI guidelines.

-

Procedure: a. Prepare serial dilutions of 1-Cyclopropylprop-2-en-1-amine in a 96-well microtiter plate. b. Inoculate each well with a standardized suspension of the microorganism. c. Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion and Future Directions

Based on the extensive literature on its structural analogs, 1-Cyclopropylprop-2-en-1-amine holds significant promise as a biologically active molecule, most notably as a potential inhibitor of monoamine oxidases. The unique combination of the cyclopropylamine core and the prop-2-en-1-amine side chain warrants a thorough investigation of its pharmacological profile. Future research should focus on its synthesis, in vitro and in vivo evaluation of its MAO inhibitory activity and selectivity, and exploration of its potential in other therapeutic areas such as antimicrobial and anticancer applications. The insights gained from such studies will undoubtedly contribute to the growing understanding of the therapeutic potential of this fascinating class of compounds.

References

- Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Biochemistry, 22(12), 2950-2956.

- PubChem. (n.d.). 1-Cyclopropylprop-2-en-1-one.

- Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Letters, 589(9), 1003-1008.

- Silverman, R. B., & Zieske, P. A. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Journal of Medicinal Chemistry, 28(12), 1953-1957.

- Di Mola, A., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Organic & Biomolecular Chemistry.

- de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003-1006.

- Chen, D., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4124.

- PubChem. (n.d.). 1-Cyclopropylprop-2-en-1-ol.

- Longdom Publishing. (n.d.).

- BenchChem. (n.d.). A Technical Guide to (1R)

- Ghoshal, A., & Das, S. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology, 12, 689863.

- Chen, D., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4124.

- Yablokov, A., & Novakov, I. (2018). Synthesis and structure–activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin, 67(3), 395-418.

- Salaün, J. (2000). Cyclopropane derivatives and their diverse biological activities. Topics in Current Chemistry, 207, 1-67.

- Carradori, S., & Silvestri, R. (2022). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Molecules, 27(13), 4297.

Sources

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.mpg.de [pure.mpg.de]

- 6. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 9. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Cyclopropylprop-2-en-1-amine derivatives and their properties

An In-Depth Technical Guide to 1-Cyclopropylprop-2-en-1-amine Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

The 1-cyclopropylprop-2-en-1-amine scaffold represents a confluence of desirable structural motifs in medicinal chemistry. Combining the metabolic stability and conformational rigidity of the cyclopropane ring with the versatile reactivity of an allylic amine, these derivatives serve as powerful building blocks for novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse biological applications of this compound class. We will explore the rationale behind synthetic strategies, delve into the structure-activity relationships that govern their function, and present detailed protocols and data to equip researchers and drug development professionals with the foundational knowledge to leverage this promising scaffold.

The Strategic Value of the 1-Cyclopropylprop-2-en-1-amine Core

The Cyclopropylamine Moiety: A Cornerstone of Drug Design

The cyclopropylamine unit is a well-established "privileged scaffold" in medicinal chemistry, valued for its unique combination of structural and electronic properties.[1] The three-membered ring is highly strained, which enhances its reactivity and allows it to serve as a versatile chemical intermediate. From a pharmacological perspective, the cyclopropyl group offers several key advantages:

-

Metabolic Stability: It can enhance a molecule's metabolic half-life by blocking sites that are susceptible to oxidative metabolism.[2]

-

Conformational Rigidity: The rigid nature of the ring can lock a molecule into a specific, biologically active conformation, which can lead to higher binding affinity and selectivity for a biological target.[2]

-

Bioisosteric Replacement: The cyclopropyl group is often used as a bioisostere for other chemical groups, such as gem-dimethyl groups or carbon-carbon double bonds, to fine-tune a compound's physicochemical and pharmacological profile.[2][3]

These properties have led to the incorporation of cyclopropylamines into a wide array of approved drugs and clinical candidates, including antidepressants (e.g., Monoamine Oxidase Inhibitors), antivirals, and anticancer agents.[1]

Deconstructing the 1-Cyclopropylprop-2-en-1-amine Scaffold

The 1-cyclopropylprop-2-en-1-amine core integrates the benefits of the cyclopropylamine with the strategic advantages of an allylic amine system.

Caption: Key structural features of the 1-cyclopropylprop-2-en-1-amine scaffold.

-

Chiral Center: The C1 carbon is a stereocenter, meaning that enantiomerically pure derivatives can be synthesized to probe stereospecific interactions with biological targets like enzymes and receptors.

-

Allylic Amine: This functional group serves as a primary pharmacophore, capable of forming crucial hydrogen bonds and salt bridges. Its basicity is critical for solubility and receptor binding.

-

Vinyl Group: The terminal double bond is not merely a spacer; it is a versatile synthetic handle for post-synthesis modification via reactions like Michael addition, Heck coupling, or metathesis, enabling the rapid generation of diverse chemical libraries.

Synthesis and Methodologies: Constructing the Core

The synthesis of 1-cyclopropylprop-2-en-1-amine derivatives is accessible through established organic chemistry transformations, primarily centering on the formation of the amine from a ketone precursor.

Synthesis of the Key Precursor: 1-Cyclopropylprop-2-en-1-one

The most direct route to the target amine scaffold begins with the corresponding α,β-unsaturated ketone, 1-cyclopropylprop-2-en-1-one.[4][5] This precursor can be synthesized via several methods, including the acylation of a vinyl organometallic reagent with cyclopropanecarbonyl chloride.

The Reductive Amination Pathway

Reductive amination is a robust and widely used method for forming C-N bonds. It involves the reaction of the ketone precursor with an amine (such as ammonia or a primary/secondary amine) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Caption: General workflow for the synthesis via reductive amination.

Alternative Synthetic Approaches

While reductive amination is common, other methods can be employed, particularly when stereochemical control is paramount.

-

From Chiral Alcohols: The synthesis can proceed from the chiral precursor 1-cyclopropylprop-2-en-1-ol.[6] The alcohol can be activated (e.g., converted to a tosylate or mesylate) and subsequently displaced with an amine nucleophile.

-

Curtius Rearrangement: For certain derivatives, a Curtius rearrangement of a cyclopropyl-containing acyl azide can be a viable, albeit longer, route to the primary amine.[7][8] This method is particularly useful for accessing amines from carboxylic acid starting materials.

Detailed Experimental Protocol: Synthesis of N-Benzyl-1-cyclopropylprop-2-en-1-amine

This protocol is a representative example of a reductive amination procedure. Safety Note: All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: To a solution of 1-cyclopropylprop-2-en-1-one (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask is added benzylamine (1.1 eq) and acetic acid (0.1 eq). The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

-

Reduction: The flask is cooled to 0 °C in an ice bath. Sodium borohydride (1.5 eq) is added portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Stirring: The reaction is allowed to warm to room temperature and stirred for an additional 4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The methanol is removed under reduced pressure.

-

Extraction: The resulting aqueous residue is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure N-benzyl-1-cyclopropylprop-2-en-1-amine.

Physicochemical and Pharmacokinetic Profile

The unique combination of functional groups in the scaffold dictates its drug-like properties. Understanding these properties is crucial for designing effective therapeutic agents.

Predicted Physicochemical Properties

The properties of these derivatives can be predicted using computational models, providing a baseline for experimental design.

| Property | Predicted Value Range | Rationale |

| Molecular Weight | 150 - 400 g/mol | Dependent on amine substituent, generally within Lipinski's Rule of Five. |

| LogP | 1.5 - 4.0 | The cyclopropyl and vinyl groups are lipophilic, while the amine contributes polarity. |

| pKa (of amine) | 8.5 - 10.0 | Typical for a secondary or tertiary allylic amine, ensuring it is protonated at physiological pH. |

| H-Bond Donors/Acceptors | 1-2 / 1-3 | The amine nitrogen is a key acceptor, and if non-tertiary, also a donor. |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Insights

While specific ADMET data for this exact scaffold is limited, studies on related cyclopropylamine-containing compounds provide valuable insights.

-

Absorption: Cyclopropylamine cyanopyrimidine derivatives have shown high gastrointestinal (GI) absorption in computational models, suggesting good oral bioavailability may be achievable.[9]

-

Distribution: Blood-Brain Barrier (BBB) permeability can be modulated. For instance, some anticancer cyclopropylamines are designed to have no BBB permeability to reduce central nervous system side effects.[9]

-

Metabolism: As previously noted, the cyclopropyl ring is resistant to CYP450-mediated oxidation, which can improve the metabolic stability of the parent molecule.[2]

-

Toxicity: Computational predictions for related series have indicated low risks of mutagenicity, tumorigenicity, or reproductive toxicity, highlighting the generally favorable safety profile of the cyclopropylamine motif.[9]

Biological Applications and Therapeutic Potential

The true power of the 1-cyclopropylprop-2-en-1-amine scaffold lies in its broad applicability across various disease areas. The cyclopropylamine moiety itself is found in compounds with anticancer, antidepressant, antiviral, antifungal, and antimalarial activities.[1][3][9][10]

Enzyme Inhibition

The rigid conformation and specific stereochemistry that can be achieved with this scaffold make it an excellent starting point for designing potent and selective enzyme inhibitors.

-

Oncology - Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1 is a key enzyme in epigenetic regulation and is a validated target in oncology. A series of cyclopropylamine-containing cyanopyrimidine derivatives were designed and synthesized as LSD1 inhibitors.[9] Several compounds in this series displayed potent LSD1 inhibitory activity (IC50 values in the low micromolar range) and significant anticancer activity against various cancer cell lines, including leukemia, lung, and colon cancer.[9]

Caption: Mechanism of action for cyclopropylamine-based LSD1 inhibitors.

-

Antimalarial - Cytochrome bc1 Complex Inhibition: Cyclopropyl carboxamides have been identified as potent antimalarial agents that target the mitochondrial protein cytochrome b (cyt b).[10] These compounds inhibit the parasite's electron transport chain, a clinically validated strategy for treating malaria.[10]

Receptor Modulation

The scaffold is also suitable for developing ligands that target G-protein coupled receptors (GPCRs) and other cell surface receptors.

-

Neuroscience - Dopamine D3 Receptor (D3R) Ligands: The dopamine D3 receptor is a key target for treating psychiatric disorders.[11] Studies on 2-phenylcyclopropylmethylamine (PCPMA) derivatives, which share the core cyclopropylamine feature, have been conducted to develop selective D3R ligands for potential antipsychotic applications.[11] Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have shown that steric, electrostatic, and hydrophobic fields are critical for binding, insights that can be directly applied to the design of 1-cyclopropylprop-2-en-1-amine derivatives.[11]

Antimicrobial and Antifungal Activity

The development of new antimicrobial agents is a global health priority. Amide derivatives containing a cyclopropane ring have been synthesized and evaluated for their antibacterial and antifungal properties.[3]

-

Structure-Activity Relationship (SAR): Studies revealed that aryl amides generally showed higher activity than fatty amides against S. aureus and E. coli.[3]

-

Antifungal Potential: Several compounds showed promising antifungal activity against Candida albicans, with MIC80 values as low as 16 μg/mL.[3] Molecular docking studies suggest these compounds may act by inhibiting sterol 14-α demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis.[3]

Future Directions and Conclusion

The 1-cyclopropylprop-2-en-1-amine scaffold is a platform ripe for exploration. Its inherent structural and functional features provide a robust foundation for the development of next-generation therapeutics.

Opportunities for Advancement:

-

Library Synthesis: The vinyl and amine functionalities are ideal handles for combinatorial chemistry, enabling the creation of large, diverse libraries for high-throughput screening against a wide range of biological targets.

-

Stereoselective Synthesis: Further development of efficient, scalable stereoselective synthetic routes will be critical to fully unlock the potential of these chiral molecules and to perform detailed SAR studies on individual enantiomers.

-

Exploration of New Biological Targets: The scaffold's unique properties suggest it could be effective against targets beyond those already explored, including other enzymes, ion channels, and protein-protein interactions.

References

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic

- 2-Phenylcyclopropylmethylamine (PCPMA)

- Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed.

- US3988464A - Cyclopropylamines as pharmaceuticals - Google P

- Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein - Malaria World.

- Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH.

- A Technical Guide to (1R)

- Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones - MPG.PuRe.

- (PDF) Scalable synthesis of (1-cyclopropyl)

- Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base c

- 1-cyclopropyl-2-propen-1-one - Chemical Synthesis D

- Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes - Semantic Scholar.

- 1-Cyclopropylprop-2-en-1-one | C6H8O | CID 534954 - PubChem.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic

- Design, Synthesis, and Antimicrobial Activity of Amide Deriv

- 1-Cyclopropylprop-2-en-1-ol | C6H10O | CID 12774540 - PubChem.

- 1602276-27-6 | 1-Cyclopropyl-2-(propylamino)ethan-1-one - ChemScene.

- WO2014074715A1 - Cyclopropyl amide derivatives - Google P

Sources

- 1. longdom.org [longdom.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 1-Cyclopropylprop-2-en-1-one | C6H8O | CID 534954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Cyclopropylprop-2-en-1-ol | C6H10O | CID 12774540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. media.malariaworld.org [media.malariaworld.org]

- 11. mdpi.com [mdpi.com]

spectroscopic data for 1-Cyclopropylprop-2-en-1-amine

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Cyclopropylprop-2-en-1-amine

Foreword for the Researcher

This document serves as a comprehensive technical guide on the spectroscopic characterization of 1-cyclopropylprop-2-en-1-amine. As a molecule of interest in synthetic and medicinal chemistry, understanding its structural and electronic properties through spectroscopic analysis is paramount for its application in drug development and materials science. It is important to note that while direct, published experimental spectra for this specific molecule are not widely available in public databases, this guide will provide a robust predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This approach is designed to empower researchers with the foundational knowledge to acquire, interpret, and validate their own experimental data. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the causal relationships between the molecular structure of 1-cyclopropylprop-2-en-1-amine and its spectral output.

Molecular Structure and Its Spectroscopic Implications

1-Cyclopropylprop-2-en-1-amine is a primary amine featuring a unique combination of a cyclopropyl ring and an allylic system. This arrangement presents interesting structural and electronic characteristics that will be reflected in its spectroscopic data. The cyclopropyl group, with its high p-character C-C bonds, can electronically couple with the adjacent chiral center and the π-system of the vinyl group. This conjugation influences the chemical environment of the protons and carbons, leading to predictable shifts in NMR spectra. The primary amine group introduces characteristic vibrational modes in the IR spectrum and dictates specific fragmentation pathways in mass spectrometry.

Caption: 2D Structure of 1-Cyclopropylprop-2-en-1-amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-cyclopropylprop-2-en-1-amine, both ¹H and ¹³C NMR will provide a wealth of structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 1-cyclopropylprop-2-en-1-amine is expected to be complex due to the presence of multiple spin systems and diastereotopic protons. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the magnetic anisotropy of the cyclopropyl and vinyl groups.

Key Predicted Resonances:

-

Vinyl Protons (H-2', H-3'): These protons will appear in the downfield region, typically between 5.0 and 6.0 ppm. The proton on C-2' will be a doublet of doublets due to coupling with the trans and cis protons on C-3'. The protons on C-3' will also be complex multiplets.

-

Methine Proton (H-1): The proton attached to the carbon bearing the amine group is expected to resonate between 3.0 and 3.5 ppm. Its multiplicity will be a complex multiplet due to coupling with the vinyl proton and the cyclopropyl methine proton.

-

Cyclopropyl Protons: The cyclopropyl protons will be found in the upfield region, characteristically between 0.2 and 1.0 ppm.[1] The methine proton of the cyclopropyl group will be a multiplet, while the methylene protons will likely be diastereotopic, leading to four distinct signals, each as a multiplet.

-

Amine Protons (-NH₂): The two protons of the primary amine will typically appear as a broad singlet between 1.0 and 3.0 ppm.[2] The chemical shift is highly dependent on solvent and concentration.[2] Deuterium exchange (addition of D₂O) can be used to confirm this signal, as it will disappear from the spectrum.[2]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -NH₂ | 1.0 - 3.0 | br s |

| H-1 | 3.0 - 3.5 | m |

| H-2' | 5.7 - 6.0 | ddd |

| H-3' (trans) | 5.1 - 5.3 | dd |

| H-3' (cis) | 5.0 - 5.2 | dd |

| Cyclopropyl-CH | 0.8 - 1.2 | m |

| Cyclopropyl-CH₂ | 0.2 - 0.8 | m |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Key Predicted Resonances:

-

Vinyl Carbons (C-2', C-3'): These carbons will be in the downfield region, with C-2' expected around 135-140 ppm and C-3' around 115-120 ppm.

-

Methine Carbon (C-1): The carbon attached to the nitrogen will be deshielded and is predicted to appear between 50 and 60 ppm.

-

Cyclopropyl Carbons: The cyclopropyl carbons will be significantly shielded, with the methine carbon appearing between 10 and 20 ppm and the methylene carbons between 0 and 10 ppm.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 50 - 60 |

| C-2' | 135 - 140 |

| C-3' | 115 - 120 |

| Cyclopropyl-CH | 10 - 20 |

| Cyclopropyl-CH₂ | 0 - 10 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-cyclopropylprop-2-en-1-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all protons and carbons, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Caption: Experimental Workflow for NMR Analysis.

Infrared (IR) Spectroscopy